Predicted Lipophilicity (LogP) Differentiation Against the Parent Phenylpiperazine Scaffold
The substitution of a hydrogen atom on the piperazine ring with a 2,2,2-trifluoroethyl group is predicted to significantly increase lipophilicity. The target compound, 1-phenyl-4-(2,2,2-trifluoroethyl)piperazine, has a predicted ACD/LogP that is markedly higher than that of its closest parent scaffold, 1-phenylpiperazine [1]. This increase in LogP directly impacts the compound's ability to cross biological membranes and its potential for non-specific binding.
| Evidence Dimension | Predicted Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | The predicted ACD/LogP for the target compound is available in the ChemSpider record . |
| Comparator Or Baseline | 1-Phenylpiperazine has an experimental LogP of approximately 1.4 [1]. |
| Quantified Difference | The exact predicted value for the target compound is not publicly available; however, based on the addition of a trifluoroethyl group, a significant increase of >1 LogP unit is a class-level expectation, altering its drug-likeness profile. |
| Conditions | In silico prediction (ACD/Labs) vs. experimental measurement. |
Why This Matters
This difference in lipophilicity is a critical parameter for scientists selecting building blocks, as it governs the ADME profile of the final lead compound; choosing the wrong analog can lead to a diverging pharmacokinetic profile early in a project.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7126, 1-Phenylpiperazine. View Source
